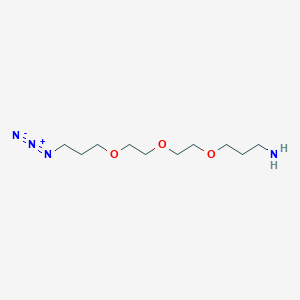

Azido-C1-PEG3-C3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O3/c11-3-1-5-15-7-9-17-10-8-16-6-2-4-13-14-12/h1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXPLUVBIHOQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Azido-C1-PEG3-C3-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker Azido-C1-PEG3-C3-NH2, a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) and a primary amine, allows for sequential or orthogonal conjugation strategies, making it a valuable component in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Core Structure and Chemical Identity

This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker. The nomenclature precisely describes its linear structure:

-

Azido : A terminal azide group (N₃) that enables highly specific "click chemistry" reactions.

-

C1 : A one-carbon (methylene) spacer connected to the azide group.

-

PEG3 : A polyethylene glycol chain consisting of three ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the linker.

-

C3 : A three-carbon (propyl) spacer.

-

NH2 : A terminal primary amine group (-NH₂) that readily participates in reactions such as amidation.

The molecule's structure allows for the conjugation of two different molecules, making it an essential tool for creating complex molecular architectures.[2] The SMILES notation for this structure is [N-]=[N+]=NCCCOCCOCCOCCCN.[2]

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1162336-72-2 | [4] |

| Molecular Formula | C₁₀H₂₂N₄O₃ | [4] |

| Molecular Weight | 246.31 g/mol | [4] |

| Purity | Typically ≥95% | |

| Appearance | Colorless to slightly yellow oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |

| Storage Conditions | -20°C, keep dry and sealed | [4] |

Molecular Structure Visualization

The following diagram illustrates the linear structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is a bifunctional linker, and its utility stems from the distinct reactivity of its terminal azide and amine groups. Below are detailed experimental protocols for its most common applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be conjugated to an alkyne-containing molecule to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and bioorthogonal.[1]

Materials:

-

Alkyne-functionalized molecule

-

This compound

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in deionized water)

-

Sodium Ascorbate (B8700270) solution (e.g., 1 M in deionized water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

-

Reaction solvent (e.g., DMSO, DMF, t-BuOH/water mixture)

Procedure:

-

In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) in the chosen reaction solvent.

-

Add this compound (1.1 to 1.5 equivalents).

-

If using a ligand, add the TBTA solution (0.01-0.1 equivalents).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.

-

The desired triazole product can be purified using standard techniques such as silica (B1680970) gel chromatography or preparative HPLC.

Amide Bond Formation

The primary amine of this compound can be acylated by a carboxylic acid to form a stable amide bond. This is a common strategy for attaching the linker to proteins or other molecules bearing carboxyl groups.

Materials:

-

Carboxylic acid-containing molecule

-

This compound

-

Coupling agent (e.g., EDC, DCC, HATU)

-

Anhydrous, amine-free solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA) (optional, depending on the coupling agent)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and the coupling agent (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Add the solution of this compound to the activated carboxylic acid mixture.

-

If required, add the base (e.g., DIPEA, 2-3 equivalents).

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by LC-MS or TLC.

-

After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., EtOAc).

-

The combined organic layers are then washed, dried, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired amide-linked conjugate.

Logical Workflow for PROTAC Synthesis

This compound is frequently used in the modular synthesis of PROTACs. The following diagram illustrates a typical workflow where the linker connects a ligand for a target protein (POI Ligand) and a ligand for an E3 ligase.

Caption: PROTAC synthesis workflow using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Azido-C1-PEG3-C3-NH2: Properties, Specifications, and Applications in Proteolysis Targeting Chimeras (PROTACs)

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of this compound, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in bioconjugation and provides methodologies for its use in synthesizing these targeted protein degraders.

Core Chemical Properties and Specifications

This compound is a versatile heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) spacer flanked by an azide (B81097) group on one end and a primary amine on the other. This structure allows for sequential or orthogonal conjugation of two different molecules, making it an ideal building block for PROTACs. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Specification | Reference(s) |

| CAS Number | 1162336-72-2 | [1] |

| Molecular Formula | C₁₀H₂₂N₄O₃ | [1] |

| Molecular Weight | 246.31 g/mol | [1] |

| Appearance | Colorless to slightly yellow oil (inferred from similar PEG compounds) | [2] |

| Purity | ≥97% | [3] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform, and aqueous solutions | [2][4][5] |

| Storage Conditions | Store at -20°C or 2-8°C, keep dry and sealed, desiccate for long-term storage. | [1][3][5] |

| SMILES | [N-]=[N+]=NCCCOCCOCCOCCCN | [1] |

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's own ubiquitin-proteasome system (UPS).[1][6] The linker connecting the E3 ligase ligand and the POI ligand is a critical determinant of PROTAC efficacy.

This compound serves as this crucial linker. Its bifunctional nature allows for the covalent attachment of two distinct ligands. The primary amine can be readily coupled to a carboxylic acid-containing molecule (or its activated ester) to form a stable amide bond. The azide group provides a bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate an alkyne-modified molecule.[6]

Ubiquitin-Proteasome Signaling Pathway

The ultimate goal of a PROTAC is to hijack the ubiquitin-proteasome pathway. The diagram below illustrates this cellular process.

References

The Pivotal Role of the PEG3 Spacer in Azido-C1-PEG3-C3-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the strategic selection of linker molecules is paramount to the success of novel drug candidates. Among these, bifunctional linkers capable of bridging biomolecules with therapeutic payloads or other functional moieties have garnered significant attention. Azido-C1-PEG3-C3-NH2 is one such heterobifunctional linker, distinguished by its polyethylene (B3416737) glycol (PEG) core. This technical guide provides a comprehensive exploration of the role of the triethylene glycol (PEG3) spacer within this molecule, offering insights into its impact on the physicochemical properties, reaction kinetics, and overall performance of the resulting conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring two distinct reactive functional groups: a terminal azide (B81097) (-N₃) and a primary amine (-NH₂), separated by a flexible PEG3 spacer. This architecture allows for orthogonal conjugation strategies, where the azide group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the amine group can readily form stable amide bonds with carboxylic acids.[1][2][3]

| Property | Description |

| Molecular Formula | C₁₀H₂₂N₄O₃ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 1162336-72-2 |

| Functionality | Heterobifunctional Linker |

| Reactive Groups | Azide (-N₃), Primary Amine (-NH₂) |

| Spacer | Triethylene Glycol (PEG3) |

The Functional Significance of the PEG3 Spacer

The PEG3 spacer is not merely a passive connector; it imparts several crucial properties to the this compound linker and its subsequent conjugates. These properties are critical for the efficacy of the final bioconjugate, especially in complex biological systems.

Hydrophilicity and Solubility

One of the primary roles of the PEG3 spacer is to enhance the hydrophilicity of the molecule.[4][5] The repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, which can significantly improve the aqueous solubility of otherwise hydrophobic drug molecules or ligands.[4] This is particularly advantageous in the development of PROTACs, which are often large molecules with poor solubility that can hinder their oral bioavailability and lead to challenges in formulation.[6] By incorporating a PEG3 spacer, the overall polarity of the PROTAC can be increased, mitigating these solubility issues. The introduction of polar motifs like PEG can improve aqueous solubility and cell permeability.[7]

Biocompatibility and Reduced Immunogenicity

Polyethylene glycol is well-established as a biocompatible polymer with low toxicity and immunogenicity.[5] The PEG3 spacer in this compound contributes to the overall biocompatibility of the resulting conjugate, reducing the likelihood of adverse immune responses.

Flexibility and Optimized Ternary Complex Formation

In the context of PROTACs, the linker's flexibility and length are critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[8] The PEG3 spacer provides rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for binding to their respective proteins.[4] An inadequate linker length can lead to steric hindrance, while an excessively long linker may result in inefficient ubiquitination.[8] The PEG3 unit offers a balance of length and flexibility that has proven effective in many PROTAC designs.

Impact on Pharmacokinetics

The pharmacokinetic profile of a drug candidate is a key determinant of its clinical success. The inclusion of PEG linkers can significantly influence a drug's absorption, distribution, metabolism, and excretion (DMPK) profile.[9][10] While longer PEG chains are known to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending circulation half-life, even a short PEG3 spacer can modulate the pharmacokinetic properties of a PROTAC.[10] However, it is important to note that the ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[11]

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. Below are generalized protocols for the key reactions involving this linker.

Amide Bond Formation via the Primary Amine

This protocol describes a general procedure for coupling a carboxylic acid-containing molecule to the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Anhydrous, amine-free solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

-

Add the coupling agents (e.g., 1.2 equivalents of EDC and HOBt).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 equivalent) in the anhydrous solvent.

-

Add the tertiary amine base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the product by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide group of an this compound-containing molecule and an alkyne-functionalized molecule.[14][15][16]

Materials:

-

Azide-functionalized molecule (e.g., product from the amide coupling)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA, TBTA)

-

Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the solvent system.

-

In a separate vial, prepare a premix of CuSO₄ and the copper ligand.

-

Add the CuSO₄/ligand premix to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can be purified by chromatography or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry reaction is ideal for biological applications where copper toxicity is a concern.[1][7][17]

Materials:

-

Azide-functionalized molecule

-

Strain-promoted alkyne (e.g., DBCO, BCN) functionalized molecule

-

Biocompatible solvent (e.g., PBS, DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule and the strain-promoted alkyne-functionalized molecule in the chosen solvent.

-

Mix the solutions and stir at room temperature. The reaction is typically faster than CuAAC.

-

Monitor the reaction progress by LC-MS or other suitable analytical techniques.

-

The product can often be used directly in biological assays or purified by size-exclusion chromatography or HPLC.

Data Presentation

The following tables summarize quantitative data from the literature that illustrate the impact of PEG linkers on the properties of bioconjugates. While not all data is specific to this compound, it provides valuable context for the role of the PEG3 spacer.

Table 1: Physicochemical Properties of Azido-PEG-Amine Linkers

| Linker | Molecular Weight ( g/mol ) | Spacer Length (atoms) |

| Azido-PEG1-amine | 130.15 | 7 |

| Azido-PEG3-amine | 218.25 | 13 |

| Azido-PEG4-amine | 262.31 | 16 |

| Azido-PEG12-amine | 602.73 | 40 |

Note: Data compiled from various supplier datasheets.

Table 2: Impact of PEG Linker Length on PROTAC Permeability

| PROTAC | Linker Composition | PAMPA Permeability (10⁻⁶ cm/s) |

| Compound A | Alkyl chain | 0.002 |

| Compound B | 1-unit PEG | 0.005 |

| Compound C | 2-unit PEG | < 0.002 |

Adapted from a study on VH032-based PROTACs. This data suggests that while a short PEG linker can improve permeability compared to an alkyl chain, longer PEG chains can decrease it.

Visualizations

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC Mechanism of Action

Caption: The mechanism of action for a PROTAC, highlighting the formation of the ternary complex.

Conclusion

The PEG3 spacer in this compound is a critical component that significantly influences the properties and performance of the resulting bioconjugates. Its contributions to hydrophilicity, biocompatibility, and conformational flexibility make it an invaluable tool for researchers and drug developers, particularly in the design of effective PROTACs. A thorough understanding of the role of this spacer, supported by empirical data and robust experimental protocols, is essential for the rational design of next-generation targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorbyt.com [biorbyt.com]

- 3. anjiechem.com [anjiechem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. growingscience.com [growingscience.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry [organic-chemistry.org]

- 16. scispace.com [scispace.com]

- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Azido-C1-PEG3-C3-NH2 for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[1]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their ability to enhance the physicochemical properties of the often large and hydrophobic PROTAC molecules.[3] This guide focuses on a specific bifunctional PEG linker, Azido-C1-PEG3-C3-NH2, and its application in the synthesis of potent and effective PROTACs.

Physicochemical Properties and Advantages of this compound

This compound is a PEG-based PROTAC linker featuring a terminal azide (B81097) group and a terminal amine group. This bifunctional nature allows for the sequential and directional conjugation of the POI and E3 ligase ligands. The key properties and advantages of this linker are summarized in the table below.

| Property | Description | Reference |

| Structure | A short-chain polyethylene glycol (PEG3) core with a C1 azido (B1232118) and a C3 amino terminus. | |

| Molecular Weight | Approximately 246.31 g/mol . | |

| Solubility | The PEG component enhances the aqueous solubility of the resulting PROTAC. | [3] |

| Functionality | The azide group is ideal for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile conjugation to an alkyne-modified ligand. The amine group can readily form stable amide bonds with carboxylic acids or activated esters. | [4][5] |

| Flexibility | The PEG chain provides conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex. | [5] |

PROTAC Synthesis Utilizing this compound: A Step-by-Step Protocol

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) conjugation of one of the ligands to the linker, and 2) attachment of the second ligand. The choice of which ligand to attach first depends on the available functional groups on the ligands and the overall synthetic strategy. Below is a representative protocol for the synthesis of a PROTAC targeting the PI3K/mTOR pathway, utilizing a "click chemistry" approach for one conjugation and amide bond formation for the other.

Step 1: "Click Chemistry" Conjugation of the POI Ligand to the Azido-PEG3-Linker

This step involves the reaction of an alkyne-modified POI ligand with the azide group of the this compound linker.

Materials:

-

Alkyne-modified POI ligand (e.g., a derivative of a PI3K/mTOR inhibitor)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (B103910)/Water (1:1)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA)

-

Boc-protected this compound (if the amine needs to be protected)

Procedure:

-

Dissolve the alkyne-modified POI ligand (1.0 equivalent) and Boc-protected this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Add sodium ascorbate (0.3 equivalents) to the solution.

-

In a separate vial, prepare a solution of CuSO4 (0.1 equivalents) in water.

-

Add the CuSO4 solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the POI-Linker-NH-Boc intermediate.

-

To deprotect the amine, dissolve the intermediate in anhydrous DCM and add TFA (10 equivalents). Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the POI-Linker-NH2 intermediate.

Step 2: Amide Coupling of the E3 Ligase Ligand

This step involves the formation of an amide bond between the free amine of the POI-Linker intermediate and a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative).

Materials:

-

POI-Linker-NH2 intermediate from Step 1

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C3-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the POI-Linker-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield the final PROTAC molecule.

Characterization:

The final PROTAC product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The length and composition of the linker can significantly impact these parameters.

The following table presents a compilation of data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PI3K | CRBN | PEG-based | 42.23 - 227.4 | >70 | [6] |

| mTOR | CRBN | PEG-based | 45.4 | ~75 | [6] |

| BRD4 | CRBN | 1-2 PEG units | >5000 | - | [2] |

| BRD4 | CRBN | 4-5 PEG units | <500 | - | [2] |

| TBK1 | VHL | 21-atom (alkyl/ether) | 3 | 96 | [2] |

| BTK | CRBN | ≥ 4 PEG units | 1-40 | - | [2] |

Experimental Protocols for PROTAC Evaluation

Western Blot Analysis of Target Protein Degradation

Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC synthesis and function.

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Caption: The general mechanism of action of a PROTAC molecule.

Caption: Simplified PI3K/mTOR signaling pathway and the intervention by a dual-targeting PROTAC.

References

Azido-C1-PEG3-C3-NH2: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Azido-C1-PEG3-C3-NH2, a heterobifunctional PEG-based linker critical for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for handling and experimental design.

Core Properties

This compound is a versatile chemical tool featuring a terminal azide (B81097) (-N₃) group and a primary amine (-NH₂) group, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. The azide allows for efficient conjugation through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." The primary amine enables straightforward amide bond formation with activated carboxylic acids.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₂₂N₄O₃ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | 1162336-72-2 |

| Appearance | White to off-white solid or waxy semi-solid |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the solubility profile can be reliably inferred from data on analogous short-chain Azide-PEG-Amine linkers. PEGylation generally enhances hydrophilicity.

For experimental design, it is recommended to prepare a concentrated stock solution in a compatible organic solvent, which can then be added to aqueous buffers for subsequent reactions.

Table 2: Recommended Solvents for Dissolution

| Solvent | Expected Solubility | Concentration & Notes |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing stock solutions (e.g., ≥100 mg/mL). Use fresh, anhydrous DMSO to avoid hygroscopic effects impacting solubility.[1] |

| Dimethylformamide (DMF) | High | Suitable for preparing stock solutions. Ensure the use of a dry, amine-free grade. |

| Water / Aqueous Buffers | Moderate to High | The PEG spacer imparts good water solubility. However, for consistent results, initial dissolution in a minimal amount of organic solvent is advised before dilution in aqueous media.[2][3][4] |

| Methanol, Ethanol | Moderate | Can be used for dissolution, though less common for stock solution preparation compared to DMSO or DMF. |

| Dichloromethane (DCM), Chloroform | Moderate | Soluble, typically used during synthesis and purification rather than for biological applications.[2][3] |

| Toluene | Low | Limited solubility.[2][3] |

| Diethyl Ether | Insoluble | Not a suitable solvent.[2][3] |

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. Like other PEGylated reagents, it is sensitive to moisture and oxidation.

Table 3: Stability and Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Long-Term Storage (Solid) | Store at ≤ -20°C in a tightly sealed container with a desiccant. | Minimizes degradation from moisture and ambient temperature fluctuations. |

| Light Exposure | Protect from direct light. | Azide-containing compounds can be light-sensitive. Storing in an opaque vial or in the dark is recommended. |

| Handling | Equilibrate the vial to room temperature before opening. | Prevents condensation of atmospheric moisture onto the compound, which can lead to hydrolysis or aggregation. |

| Stock Solutions (in DMSO/DMF) | Aliquot and store at -80°C for up to 6 months.[1] | Avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |

| pH (in aqueous solution) | Maintain near-neutral pH (6.5-7.5) for reactions involving the amine group. | The primary amine is most reactive at a slightly basic pH for acylation, but stability may decrease at extreme pH values. |

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound in a typical bioconjugation application, such as the synthesis of a PROTAC molecule.

Preparation of a Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening.

-

Dissolution: Add anhydrous DMSO or DMF to the solid to achieve a desired high-concentration stock (e.g., 100 mM or 50 mg/mL).

-

Homogenization: Vortex or sonicate briefly if necessary to ensure the compound is fully dissolved.

-

Storage: Use the solution immediately or aliquot into smaller volumes and store at -80°C for future use.

General Protocol for PROTAC Synthesis (Two-Step)

This protocol outlines the conjugation of a target protein ligand (functionalized with a carboxylic acid) and an E3 ligase ligand (functionalized with an alkyne) using this compound.

-

Step 1: Amide Bond Formation a. Dissolve the target protein ligand-COOH (1 equivalent) in DMF. b. Add amide coupling reagents (e.g., HATU and DIPEA). c. Add the this compound stock solution (1.1 equivalents) to the reaction mixture. d. Stir at room temperature, monitoring progress with LC-MS. e. Upon completion, purify the azide-functionalized intermediate via preparative HPLC.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. Dissolve the purified intermediate from Step 1 (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO). b. Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. c. Stir at room temperature until the reaction is complete, as monitored by LC-MS. d. Purify the final PROTAC conjugate using preparative HPLC.

Visualizations

PROTAC Mechanism of Action

The primary application of this compound is as a linker in PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

References

Technical Guide: Azido-C1-PEG3-C3-NH2 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-C1-PEG3-C3-NH2, a bifunctional linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This guide details the properties of this compound, a representative experimental protocol for its use in PROTAC synthesis, and the underlying biological pathway.

Core Properties of this compound

This compound is a flexible and hydrophilic linker containing a terminal azide (B81097) group and a primary amine group, separated by a polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential conjugation of two different molecular entities, a crucial step in the construction of a functional PROTAC. The azide group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific ligation to an alkyne-modified ligand. The primary amine can be readily coupled to a carboxylic acid-containing molecule via standard amide bond formation.

The PEG component of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The specific length of the linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the two ligands and influences the formation and stability of the ternary complex.

| Property | Value |

| CAS Number | 1162336-72-2 |

| Molecular Weight | 246.31 g/mol |

| Chemical Formula | C₁₀H₂₂N₄O₃ |

| Appearance | Typically a light yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform |

| Storage | Recommended at -20°C |

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two ligands.

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, a process catalyzed by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound is a multi-step process. The following is a representative protocol for the final "click chemistry" step, which joins the two halves of the PROTAC molecule. It is assumed that the E3 ligase ligand has been previously conjugated to the amine terminus of the linker, and the POI ligand has been modified with a terminal alkyne.

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-functionalized Protein of Interest (POI) ligand

-

Azide-functionalized E3 ligase ligand-linker conjugate (prepared using this compound)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Degassed solvent (e.g., a mixture of t-BuOH and water, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-POI ligand and the azide-E3 ligase ligand-linker conjugate in the chosen solvent.

-

Prepare fresh stock solutions of copper(II) sulfate, sodium ascorbate, and the copper-chelating ligand.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the alkyne-POI ligand (1 equivalent) and the azide-E3 ligase ligand-linker conjugate (1-1.2 equivalents) in the degassed solvent.

-

Purge the vial with an inert gas for 5-10 minutes.

-

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

-

Add the copper(II) sulfate solution.

-

Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC), until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

-

Dilute the reaction mixture with an appropriate solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

-

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and concentration of reagents, may need to be optimized for different substrates.

PROTAC Synthesis and Evaluation Workflow

Methodological & Application

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in PROTAC Assembly

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of the heterobifunctional linker, Azido-C1-PEG3-C3-NH2, in the assembly of Proteolysis Targeting Chimeras (PROTACs). This linker, featuring a terminal azide (B81097) and a primary amine connected by a flexible PEG3 chain, is a versatile tool for the modular synthesis of PROTACs, enabling the degradation of specific target proteins.

Introduction to this compound in PROTAC Technology

PROTACs are chimeric molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The this compound linker is a popular choice for PROTAC synthesis due to its bifunctional nature, which allows for a two-step, modular assembly of the final PROTAC molecule. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and cell permeability of the PROTAC, which are often large molecules with poor physicochemical properties.[1]

The primary amine (-NH2) end of the linker is typically used for amide bond formation with a carboxylic acid-functionalized E3 ligase ligand or POI ligand. The azide (-N3) end allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with an alkyne-functionalized counterpart.[2] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers, E3 ligase ligands, or POI ligands to identify the most effective combination for target protein degradation.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter in PROTAC design, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The following tables summarize quantitative data from comparative studies of PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization for achieving potent and selective protein degradation.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Lengths [3][4]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC 1 | PEG linker | < 1 | > 95 | Burkitt's lymphoma (BL) cells |

| PROTAC 2 | PEG linker | 0.87 | > 95 | Human AML MV4-11 cells |

| PROTAC 3 | PEG linker | 0.1 - 0.3 | > 95 | RS4;11 leukaemia cells |

| PROTAC 4 | PEG linker | < 0.01 | > 95 | MV-4-11, MOLM-13, and RS4;11 cells |

Table 2: Comparative Efficacy of PROTACs Targeting Other Proteins with Varying Linker Lengths [3][5]

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |

| ERα | 9 | ~140,000 | Not reported | VHL |

| ERα | 16 | ~26,000 | Not reported | VHL |

| TBK1 | < 12 | No degradation | No degradation | Not specified |

| TBK1 | 21 | 3 | 96 | Not specified |

| TBK1 | 29 | 292 | 76 | Not specified |

| PI3K | PEG/alkyl | 227.4 | 71.3 | VHL |

| mTOR | PEG/alkyl | 45.4 | 74.9 | VHL |

Experimental Protocols

The following section provides a detailed, two-part protocol for the synthesis of a PROTAC using the this compound linker. The general strategy involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Intermediate via Amide Coupling

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

-

This compound

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling reagent (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Addition of Coupling Reagents: To the solution from step 1, add the coupling reagent (e.g., DCC, 1.2 equivalents) and a catalytic amount of a base such as DIPEA (0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used). Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Linker-E3 ligase ligand intermediate.

-

Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized Linker-E3 ligase ligand intermediate with an alkyne-functionalized POI ligand.

Materials:

-

Azide-functionalized Linker-E3 ligase ligand intermediate (from Part 1)

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Deionized water

-

Preparative high-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolution of Reactants: In a reaction vial, dissolve the azide-functionalized Linker-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

-

Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 equivalents) and TBTA (0.1 equivalents) in a minimal amount of 1:1 tert-butanol/water. In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water.

-

Reaction Initiation: Add the copper/TBTA solution to the reaction mixture from step 1, followed by the sodium ascorbate solution. The reaction mixture will typically turn a yellow-orange color.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-C1-PEG3-C3-NH2, a versatile heterobifunctional linker, in click chemistry for various applications, including bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with expected outcomes and characterization methods.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) (-N₃) group and a primary amine (-NH₂) group, separated by a hydrophilic PEG spacer. This structure allows for orthogonal conjugation strategies. The azide group participates in highly specific and efficient click chemistry reactions with alkyne-containing molecules, while the amine group can be conjugated to various functional groups, such as carboxylic acids or activated esters. This linker is particularly valuable in the construction of PROTACs, where it can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1][2][3][4][5]

The PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making this linker ideal for applications in drug development and biological research.[1][2][3][4][5]

Core Applications

-

PROTAC Synthesis: The bifunctional nature of this compound allows for the sequential or convergent synthesis of PROTACs.[1][2][3][4][6][7]

-

Bioconjugation: This linker can be used to attach molecules to proteins, peptides, nucleic acids, and other biomolecules for applications in diagnostics, imaging, and therapeutics.

-

Drug Delivery: PEGylation of small molecule drugs or biologics using this linker can improve their pharmacokinetic properties.

-

Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and biomaterials.

Click Chemistry Reactions with this compound

This compound is a versatile reagent for two main types of click chemistry reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the linker with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[1][2] This reaction is known for its high efficiency and broad functional group tolerance.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide group without the need for a catalyst.[1][2] This makes it particularly suitable for applications in living systems where the toxicity of copper is a concern.

Below are detailed protocols for performing both CuAAC and SPAAC reactions with this compound.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and a reducing agent.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Deionized water

-

Nitrogen or Argon gas

Equipment:

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Purification system (e.g., HPLC, FPLC, or dialysis cassettes)

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. This compound|1162336-72-2|安捷凯 [anjiechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes: Precision Protein Imaging via Site-Specific Azido-Labeling and Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise visualization of proteins within their native cellular environment is fundamental to understanding complex biological processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the covalent labeling of proteins using an amine-reactive azido-linker, Azido-C1-PEG3-C3-NH2 , for subsequent fluorescent imaging. This methodology leverages a powerful two-step approach: first, the introduction of a bioorthogonal azide (B81097) handle onto the protein of interest, and second, the highly specific "click chemistry" ligation of a fluorescent probe.

The linker, this compound, once functionalized with an amine-reactive group like an N-hydroxysuccinimidyl (NHS) ester, can be covalently attached to primary amines on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the protein's native conformation and function. The terminal azide group serves as a bioorthogonal handle, meaning it is inert to biological molecules but can be specifically targeted in a secondary reaction.[5]

This azide-labeled protein can then be visualized by reacting it with a fluorescent dye containing a complementary alkyne group. This reaction, a cornerstone of "click chemistry," is highly efficient, specific, and can be performed under biocompatible conditions.[1][5] Two primary forms of this reaction are utilized:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction, ideal for in vitro and fixed-cell applications.[5][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN), making it suitable for live-cell imaging due to the absence of cytotoxic copper catalysts.[6][7][8]

This dual-step labeling strategy provides exceptional control over the placement and stoichiometry of the fluorescent label, enabling high-resolution imaging applications from tracking protein localization and trafficking to quantifying protein-protein interactions.

Data Presentation

The efficiency of the initial protein labeling step is crucial for downstream imaging success. It is influenced by factors such as protein concentration, the molar ratio of the linker to the protein, and reaction conditions. The following tables provide representative data and recommended parameters for labeling an IgG antibody (a common protein target) with an Azido-PEG-NHS ester.

Table 1: Quantitative Parameters for Protein Labeling with Azido-PEG-NHS Ester

| Parameter | Recommended Range | Outcome/Consideration |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[1][4] |

| Molar Excess of Linker | 10x - 40x | A 20-fold molar excess typically results in 4-6 azide linkers per IgG antibody.[1][9][10] |

| Reaction pH | 7.2 - 8.5 | Slightly basic pH is required for the reaction with primary amines.[1][2] |

| Reaction Time | 30 - 120 minutes | Incubation can be at room temperature or on ice for a longer duration.[1][9] |

| Buffer Composition | Amine-free (e.g., PBS, Bicarbonate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the reaction.[1][10] |

Table 2: Expected Labeling Efficiency and Stoichiometry

| Molar Ratio (Linker:Protein) | Protein Concentration | Expected Degree of Labeling (Azides/Protein) | Expected Labeling Efficiency (%) |

| 10x | 5 mg/mL | 2 - 4 | ~25 - 35% |

| 20x | 5 mg/mL | 4 - 6 | ~30 - 40% |

| 40x | 2 mg/mL | 5 - 8 | ~20 - 30% |

| 20x | 10 mg/mL | 5 - 7 | ~35 - 45% |

| Note: These values are illustrative and should be optimized for each specific protein and application. The degree of labeling can be quantified using techniques like mass spectrometry. |

Experimental Protocols

Here we provide detailed protocols for labeling a protein of interest with an amine-reactive azide linker and subsequent fluorescent tagging via click chemistry.

Protocol 1: Protein Labeling with Azido-PEG-NHS Ester

This protocol describes the covalent attachment of an azide handle to a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester-functionalized version of the Azido-C1-PEG3-C3 linker.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

Azido-PEG-NHS Ester (e.g., Azido-C1-PEG3-C3-NHS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or Phosphate-Buffered Saline, PBS, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer (e.g., PBS or bicarbonate buffer). If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should be at least 2 mg/mL for optimal results.[11]

-

Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[1][10]

-

Calculate Reagent Volumes: Determine the volume of the linker stock solution needed to achieve the desired molar excess (e.g., 20-fold) relative to the protein. Ensure the volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9]

-

Labeling Reaction: Add the calculated volume of the Azido-PEG-NHS Ester solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.[9]

-

Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[2][12]

-

Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein. The protein is now ready for click chemistry ligation.

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol provides methods for both copper-catalyzed (CuAAC) for fixed cells/in vitro use and copper-free (SPAAC) click chemistry for live-cell imaging.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

-

Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

-

Sodium Ascorbate stock solution (50 mM in water, freshly prepared)

-

Copper Ligand (e.g., TBTA) stock solution (10 mM in DMSO)

-

PBS, pH 7.4

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-functionalized fluorescent dye.

-

Add Click Chemistry Reagents: Add the catalyst components to the protein-dye mixture in the following order, vortexing gently after each addition:[12][13]

-

TBTA ligand to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

Sodium Ascorbate to a final concentration of 1 mM.

-

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Remove excess dye and catalyst components using a desalting column or dialysis.

-

Imaging Preparation: The fluorescently labeled protein is now ready for use in imaging applications such as immunofluorescence on fixed cells.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Strained-alkyne functionalized fluorescent dye (e.g., DBCO-Cy5)

-

PBS, pH 7.4

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the DBCO-functionalized fluorescent dye.

-

Incubation: Incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light. Reaction times may require optimization.

-

Purification: Remove excess dye using a desalting column or dialysis.

-

Live-Cell Imaging: The fluorescently labeled protein can be introduced to live cells for imaging protein dynamics. For intracellular targets, methods like microinjection or electroporation may be required.

Protocol 3: General Workflow for Imaging Labeled Proteins in Cells

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

Fluorescently labeled protein

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Mounting Medium

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the fluorescently labeled protein as required by the experimental design (e.g., for studying receptor internalization).

-

Fixation (for fixed-cell imaging): Gently wash the cells with PBS, then add Fixation Buffer and incubate for 15 minutes at room temperature.[14]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization (for intracellular targets): If the target protein is intracellular, add Permeabilization Buffer and incubate for 10-15 minutes.[14]

-

Blocking: Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific binding.

-

Staining: If the azide-labeling was performed in situ (e.g., via metabolic labeling), the click chemistry reaction with a fluorescent dye would be performed at this stage. If using a pre-labeled protein, this step is for adding the labeled protein to fixed and permeabilized cells.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[14]

-

Final Washes: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using mounting medium and proceed with fluorescence microscopy.[15]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from protein labeling to cellular imaging.

Caption: Experimental workflow for labeling proteins and subsequent imaging.

Signaling Pathway Diagram: EGFR Signaling

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR, a receptor tyrosine kinase, can be labeled using the described method to visualize its localization, dimerization, and internalization upon ligand binding.

Caption: Simplified EGFR signaling pathway highlighting the labeled receptor.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. glenresearch.com [glenresearch.com]

- 3. NHS ester protocol for labeling proteins [abberior.rocks]

- 4. biotium.com [biotium.com]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azido-C1-PEG3-C3-NH2 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the heterobifunctional linker, Azido-C1-PEG3-C3-NH2, in the development of antibody-drug conjugates (ADCs). This linker, featuring a terminal azide (B81097) group and a primary amine connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, is instrumental in the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies. The methodologies detailed herein leverage the principles of "click chemistry" to achieve site-specific and efficient ADC synthesis.

Introduction to this compound in ADC Development

This compound is a versatile tool in the construction of ADCs, offering a strategic approach to linking a potent drug molecule to a targeting antibody. The primary amine serves as a reactive handle for the attachment of a cytotoxic payload, typically through the formation of a stable amide bond. The azide group provides a bioorthogonal functionality for conjugation to an antibody that has been engineered to contain a corresponding alkyne group. This "click chemistry" approach, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensures high specificity and yield under mild reaction conditions.[1][2][3][]

The inclusion of a PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[] PEGylation can shield the hydrophobic payload, reduce aggregation, and potentially decrease the immunogenicity of the conjugate.[6] The defined length of the PEG3 linker provides a balance between these beneficial properties and the potential for reduced cytotoxicity that can be observed with longer PEG chains.

Key Applications in ADC Development:

-

Site-Specific Conjugation: Enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved consistency and a better-defined safety and efficacy profile.[7]

-

Enhanced Solubility and Stability: The hydrophilic PEG3 spacer improves the solubility of ADCs carrying hydrophobic payloads, reducing the propensity for aggregation.[]

-

Improved Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC, allowing for greater tumor accumulation.

-

Modular ADC Synthesis: The two-step conjugation strategy allows for the separate synthesis and purification of the linker-payload construct before its attachment to the antibody, providing greater control over the manufacturing process.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using a short-chain PEG linker and click chemistry. While specific data for this compound is not extensively published, the presented data, based on analogous ADC constructs, provides a valuable benchmark for expected performance.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Stability of a PEGylated ADC

| Parameter | Result | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (LC-MS) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |

| In Vitro Plasma Stability (% Payload Release after 7 days) | <5% | Incubation in human plasma followed by LC-MS analysis |

Table 2: Representative In Vitro Cytotoxicity of a PEGylated ADC against HER2-Positive Cancer Cell Lines

| Cell Line | HER2 Expression | IC50 (nM) |

| SK-BR-3 | High | 5 - 15 |

| BT-474 | High | 10 - 25 |

| NCI-N87 | High | 15 - 40 |

| MCF-7 | Low | >1000 |

Note: IC50 values are highly dependent on the specific antibody, payload, and experimental conditions.[8][9][10]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Protocol 1: Synthesis of the Linker-Payload Conjugate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid functional group to the primary amine of this compound using EDC/NHS chemistry.

Materials:

-

Cytotoxic drug with a carboxylic acid group

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system for purification

-

Lyophilizer

Procedure:

-

Activation of the Cytotoxic Drug:

-

Dissolve the cytotoxic drug in anhydrous DMF.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the drug solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.

-

-

Conjugation to the Linker:

-

In a separate flask, dissolve this compound in anhydrous DMF.

-

Add 2 equivalents of DIPEA to the linker solution.

-

Slowly add the activated drug solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 2: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group into a monoclonal antibody for subsequent conjugation with the azido-functionalized linker-payload. This can be achieved through various methods, including the use of an alkyne-containing NHS ester to modify lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Alkyne-NHS ester (e.g., DBCO-NHS ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Alkyne Modification:

-

Prepare a stock solution of the alkyne-NHS ester in DMSO.

-

Add a 5-10 fold molar excess of the alkyne-NHS ester to the antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Purification:

-

Remove excess alkyne-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Protocol 3: ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azido-linker-payload to the alkyne-modified antibody.

Materials:

-

Alkyne-modified antibody

-

Azido-linker-payload conjugate

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

PBS

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the alkyne-modified antibody and a 3-5 fold molar excess of the azido-linker-payload conjugate in PBS.

-

Add THPTA to the mixture (final concentration ~1 mM).

-

Initiate the reaction by adding CuSO4 (final concentration ~0.5 mM) and sodium ascorbate (final concentration ~2.5 mM).

-

Incubate the reaction at room temperature for 2-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC using a size-exclusion chromatography system to remove unreacted linker-payload and other small molecules.

-

Protocol 4: Characterization of the ADC

This protocol outlines the key analytical techniques for characterizing the synthesized ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Equilibrate a hydrophobic interaction chromatography (HIC) column with a high-salt mobile phase.

-

Inject the purified ADC onto the column.

-

Elute the different ADC species (with varying numbers of conjugated drugs) using a decreasing salt gradient.

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR by integrating the peak areas of the different species.[11][12][13][14][15]

2. Purity and Aggregation Analysis by SEC-HPLC:

-

Equilibrate a size-exclusion chromatography (SEC) column with a suitable mobile phase (e.g., PBS).

-

Inject the purified ADC onto the column.

-

Monitor the elution profile at 280 nm to determine the percentage of monomer, aggregate, and fragment.

3. In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed target cancer cells in 96-well plates and allow them to adhere overnight.

-